REACTION_SMILES
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[Br:1][c:2]1[c:3]([CH3:13])[cH:4][c:5]([CH3:12])[c:6]([N+:9](=[O:10])[O-:11])[c:7]1[CH3:8].[CH3:14][O-:15].[CH3:18][OH:19].[Cl-:17].[Na+:16].[cH:20]1[cH:21][cH:22][n:23][cH:24][cH:25]1>>[c:2]1([O:15][CH3:14])[c:3]([CH3:13])[cH:4][c:5]([CH3:12])[c:6]([N+:9](=[O:10])[O-:11])[c:7]1[CH3:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)c([N+](=O)[O-])c(C)c1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Type
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product
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Smiles
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COc1c(C)cc(C)c([N+](=O)[O-])c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |